molecular formula C4H5BrO2 B1338077 1-Bromocyclopropanecarboxylic acid CAS No. 89544-84-3

1-Bromocyclopropanecarboxylic acid

Cat. No. B1338077
CAS RN: 89544-84-3
M. Wt: 164.99 g/mol
InChI Key: LGHSAVSEBATWBX-UHFFFAOYSA-N
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Description

1-Bromocyclopropanecarboxylic acid is a compound that is related to various cyclopropane derivatives, which are of significant interest in organic chemistry due to their unique chemical properties and potential applications. The cyclopropane ring is a three-membered carbon ring that imparts strain and reactivity to the compounds containing it.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the inherent strain in the three-membered ring. For instance, the synthesis of methylenecyclopropyl carboxylates involves base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, which act as an allyl dication equivalent . Another approach to synthesizing cyclopropane derivatives is the preparation of diastereoisomers of 1-amino-2-bromocyclopropanecarboxylic acid, which uses a key step of oxidation followed by a radical introduction of bromine . Additionally, the synthesis of 2,2-dibromocyclopropane-1,1-dicarboxylic acids involves bromine-lithium exchange reactions followed by either formal protonation or intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the presence of the cyclopropane ring, which can be substituted with various functional groups. The structure of these compounds can be confirmed using techniques such as X-ray crystallography, as demonstrated in the synthesis of 1,3,5-trisubstituted pyrazoles from 1-cyanocyclopropane-1-carboxylates .

Chemical Reactions Analysis

Cyclopropane derivatives undergo a variety of chemical reactions due to the strain in the cyclopropane ring and the reactivity of the substituents. For example, 1-cyanocyclopropane-1-carboxylates can react with arylhydrazines to form 1,3,5-trisubstituted pyrazoles under the influence of a Brønsted acid . The reactivity of these compounds can be further explored in the context of their potential as inhibitors of ethylene biosynthesis, as seen in the study of 1-aminocyclopropane-1-carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromocyclopropanecarboxylic acid and its derivatives are influenced by the cyclopropane ring and the attached functional groups. These properties include reactivity, boiling and melting points, solubility, and stability. The strained nature of the cyclopropane ring often makes these compounds highly reactive, which is useful in various chemical transformations. The specific properties of these compounds can be determined through experimental studies and are crucial for their practical applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

  • Ethylene Biosynthesis and Plant Development

    1-Aminocyclopropane 1-carboxylic acid (ACC) plays a crucial role as a precursor to the plant hormone ethylene. This hormone regulates various vegetative and developmental processes in plants. Research has explored ACC's synthesis, its conversion to ethylene, and its transport within plants, highlighting its significance in plant biology (Polko & Kieber, 2019) (Vanderstraeten & Van Der Straeten, 2017).

  • Synthesis and Chemical Applications

    1-Bromocyclopropanecarboxylic acid derivatives have been studied for their potential in various chemical syntheses. For instance, they have been used in the scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, showcasing their utility in organic chemistry (Kozhushkov et al., 2011).

  • Biochemical Applications

    The compound has been a focus in studies exploring its role in natural compound synthesis, exhibiting various biological activities such as antifungal, antimicrobial, and antiviral properties. This research enhances understanding of its potential in biologically active compound synthesis (Coleman & Hudson, 2016).

  • Pharmaceutical Research

    In pharmaceutical research, derivatives of 1-bromocyclopropanecarboxylic acid have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which are important in various physiological processes (Boztaş et al., 2015).

  • Agricultural Applications

    In agriculture, research has focused on the effects of ACC derivatives on plant stress responses, particularly in relation to drought and salt stress. This research provides insights into how manipulation of ACC levels can potentially improve plant resilience and productivity (Tiwari et al., 2018).

  • Horticultural Applications

    In horticulture, studies have examined the use of ACC derivatives in managing fruit ripening and extending shelf life, demonstrating their practical applications in post-harvest technology (Liguori et al., 2004).

Safety And Hazards

The safety information for 1-Bromocyclopropanecarboxylic acid indicates that it is dangerous. The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P330 (Rinse mouth), P331 (Do NOT induce vomiting), P363 (Wash contaminated clothing before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

1-bromocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHSAVSEBATWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511910
Record name 1-Bromocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromocyclopropanecarboxylic acid

CAS RN

89544-84-3
Record name 1-Bromocyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89544-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromocyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HMR Hoffmann, PM Geschwinder… - Helvetica chimica …, 1988 - Wiley Online Library
… Other cyclopropylidenemethanones could be generated and dimerized advantageously by the Zn-induced reduction of the mixed anhydride of the 1-bromocyclopropanecarboxylic acid …
Number of citations: 3 onlinelibrary.wiley.com
HMR Hoffmann, U Eggert, A Walenta… - The Journal of …, 1989 - ACS Publications
1-Bromocyclopropanecarboxylic acid (8) and its chloride (9) were prepared from 7-butyrolactone on a 20-100-g scale. Dehalogenation of 9 with zinc-coppercouple in acetonitrile gave …
Number of citations: 20 pubs.acs.org
P Ryabchuk, JP Matheny, M Rubina, M Rubin - Organic letters, 2016 - ACS Publications
… This strategy, applied to readily available derivatives of nonracemic 1-bromocyclopropanecarboxylic acid, provided enantiomerically enriched oxazabicyclo[6.1.0]nonanes possessing a …
Number of citations: 16 pubs.acs.org
M Srebnik, TE Cole, PV Ramachandran… - The Journal of Organic …, 1989 - ACS Publications
Six representative monoorganylboranes, including methylborane (MeBH2), isopropylborane (i-PrBH2), sec-butylborane (s-BuBH2), n-butylborane (n-BuBHj), tert-butylborane (t-BuBHj), …
Number of citations: 33 pubs.acs.org
T Rahn, F Bendrath, M Hein, W Baumann… - Organic & …, 2011 - pubs.rsc.org
… Cyclic cyclopropanated 1,3,5-triketone D was prepared in low yield by a Zn/Cu mediated transformation of 1-bromocyclopropanecarboxylic acid chloride. Open-chained 1,3,5-…
Number of citations: 12 pubs.rsc.org
J Seyden-Penne - 1997 - books.google.com
… In the presence of oxygen, the C-Br bond of 2,2-diphenyl-1-bromocyclopropanecarboxylic acid is left unchanged [PN1]. The alkoxyaluminohydrides reduce aliphatic and alicyclic …
Number of citations: 687 books.google.com

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